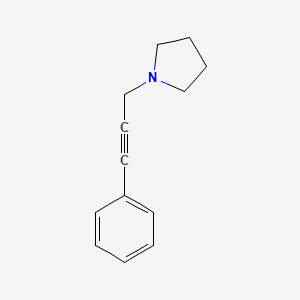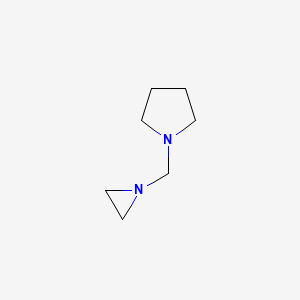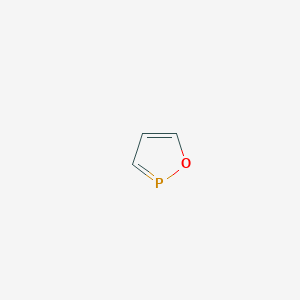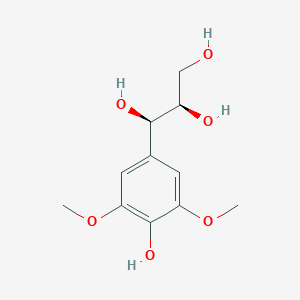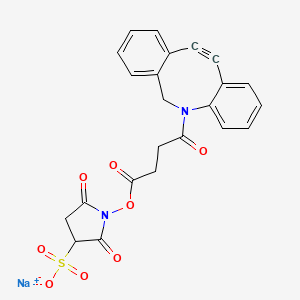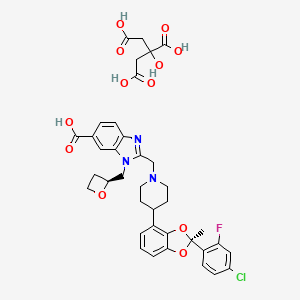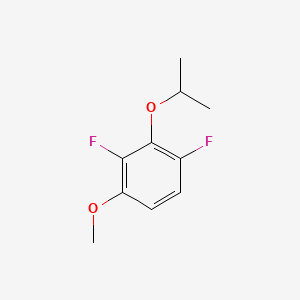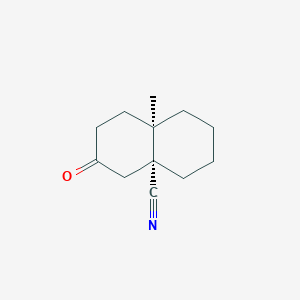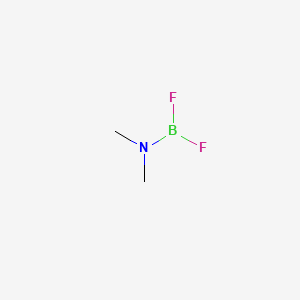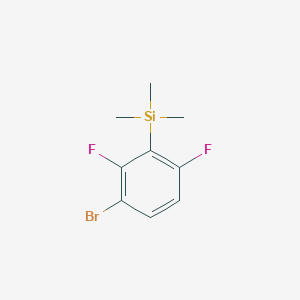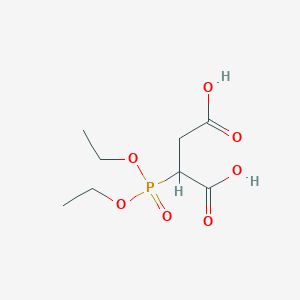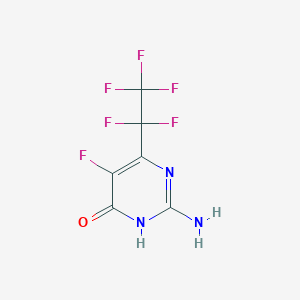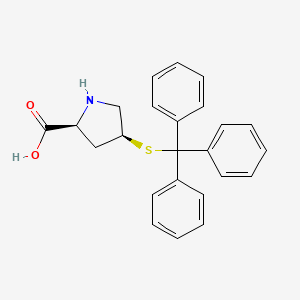![molecular formula C32H18BrN3O8 B14755999 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene CAS No. 992-15-4](/img/structure/B14755999.png)
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene typically involves multi-step organic reactions. The process begins with the bromination of fluorenone, followed by nitration to introduce nitro groups at specific positions. The final step involves the methoxylation of benzo[c]phenanthrene. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene involves its interaction with molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, influencing cellular processes. Its bromine and methoxy groups contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,7-Trinitrofluorenone: Shares similar nitro group arrangement but lacks bromine and methoxy groups.
4-Iodo-2,5,7-trinitrofluoren-9-one: Similar structure with iodine instead of bromine.
4-Bromo-2,5,7-trinitrofluoren-9-one: Lacks the methoxybenzo[c]phenanthrene moiety.
Uniqueness
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene is unique due to its combination of bromine, nitro, and methoxybenzo[c]phenanthrene groups
Propriétés
Numéro CAS |
992-15-4 |
|---|---|
Formule moléculaire |
C32H18BrN3O8 |
Poids moléculaire |
652.4 g/mol |
Nom IUPAC |
4-bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene |
InChI |
InChI=1S/C19H14O.C13H4BrN3O7/c1-20-17-8-4-6-14-11-12-15-10-9-13-5-2-3-7-16(13)18(15)19(14)17;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h2-12H,1H3;1-4H |
Clé InChI |
UDGHCESFHXNLEA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C3=C(C=C2)C=CC4=CC=CC=C43.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


